Pentachlorobenzonitrile

Description

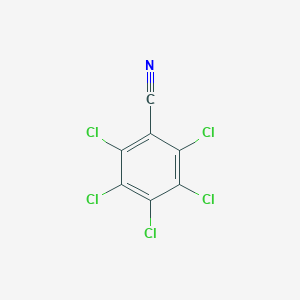

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentachlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INICGXSKJYKEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175084 | |

| Record name | Pentachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20925-85-3 | |

| Record name | Pentachlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5H4XYT8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentachlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for pentachlorobenzonitrile (PCBN), an important intermediate in the production of various agrochemicals and pharmaceuticals. The document details key synthetic methodologies, including industrial-scale production and laboratory-scale preparations, with a focus on reaction mechanisms, experimental protocols, and quantitative data.

Industrial Synthesis: Ammoxidation of Toluene (B28343) and Subsequent Gas-Phase Chlorination

The dominant industrial route to pentachlorobenzonitrile is a two-stage process that begins with the ammoxidation of toluene to produce benzonitrile (B105546), followed by the exhaustive gas-phase chlorination of benzonitrile. This method is favored for its use of readily available and cost-effective starting materials.[1]

Stage 1: Ammoxidation of Toluene

In this stage, toluene undergoes a catalyzed reaction with ammonia (B1221849) and air (or oxygen) to form benzonitrile.

Experimental Protocol:

-

A quantitative amount of toluene is vaporized.

-

The toluene vapor is mixed with ammonia and air.

-

The gaseous mixture is passed through a fixed-bed reactor containing a suitable catalyst (e.g., BN-98 toluene ammoxidation catalyst).

-

The reaction is maintained at a temperature of 380-430°C and a pressure of 0.05-0.10 MPa.

-

The reaction time is typically between 0.3 and 0.5 hours.

-

The product gas is cooled and condensed to yield liquid benzonitrile.[1]

| Parameter | Value | Reference |

| Reactants | Toluene, Ammonia, Air | [1] |

| Catalyst | BN-98 Toluene Ammoxidation Catalyst | [1] |

| Molar Ratio (Toluene:Ammonia:Air) | 1 : 5-10 : 30-35 | [1] |

| Temperature | 380 - 430 °C | [1] |

| Pressure | 0.05 - 0.10 MPa | [1] |

| Reaction Time | 0.3 - 0.5 hours | [1] |

| Yield | 90 - 95% | [1] |

| Purity | 99.5% | [1] |

Stage 2: Gas-Phase Chlorination of Benzonitrile

The benzonitrile produced in the first stage is then subjected to high-temperature chlorination to yield pentachlorobenzonitrile.

Experimental Protocol:

-

Benzonitrile is vaporized and mixed with chlorine and nitrogen gas.

-

The gaseous mixture is passed through a fluidized-bed reactor followed by a fixed-bed reactor, both containing an activated charcoal catalyst.

-

The reaction is maintained at a temperature of 180-220°C and a pressure of 0.01-0.10 MPa.

-

The reacted gas mixture is cooled, and the solid pentachlorobenzonitrile is collected and dried.[1]

| Parameter | Value | Reference |

| Reactants | Benzonitrile, Chlorine, Nitrogen | [1] |

| Catalyst | Activated Charcoal | [1] |

| Molar Ratio (Benzonitrile:Chlorine:Nitrogen) | 2-3 : 4-9 : 6-36 | [1] |

| Temperature | 180 - 220 °C | [1] |

| Pressure | 0.01 - 0.10 MPa | [1] |

| Yield | 80 - 95% | [1] |

| Purity | 98% | [1] |

Reaction Pathway Diagram

Caption: Industrial synthesis of PCBN.

Laboratory-Scale Synthesis from Pentachloronitrobenzene (B1680406)

A common laboratory-scale synthesis of pentachlorobenzonitrile involves a two-step process starting from the readily available pentachloronitrobenzene.

Step 1: Reduction of Pentachloronitrobenzene to Pentachloroaniline (B41903)

The first step is the reduction of the nitro group of pentachloronitrobenzene to an amine group, yielding pentachloroaniline.

Experimental Protocol:

-

Pentachloronitrobenzene is dissolved in a suitable solvent such as ethanol.

-

A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., using H₂ gas with a platinum or palladium catalyst), is used.

-

For the tin(II) chloride method, the mixture is typically heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled and made alkaline to precipitate the pentachloroaniline.

-

The product is then filtered, washed with water, and dried.

Step 2: Sandmeyer Reaction of Pentachloroaniline

The pentachloroaniline is then converted to pentachlorobenzonitrile via a Sandmeyer reaction. This reaction proceeds through the formation of a diazonium salt intermediate.

Experimental Protocol:

-

Pentachloroaniline is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

The solution is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite (B80452) in concentrated sulfuric acid is added dropwise while maintaining the temperature below 10°C to form the pentachlorobenzenediazonium salt.

-

In a separate flask, a solution of copper(I) cyanide is prepared in a suitable solvent (e.g., aqueous potassium cyanide).

-

The cold diazonium salt solution is slowly added to the copper(I) cyanide solution.

-

The reaction mixture is then gently warmed to facilitate the evolution of nitrogen gas and the formation of pentachlorobenzonitrile.

-

After the reaction is complete, the mixture is poured into water, and the precipitated solid is filtered, washed, and purified, typically by recrystallization or column chromatography.

Reaction Pathway Diagram

Caption: Laboratory synthesis from pentachloronitrobenzene.

Alternative Synthesis Route: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides an alternative pathway to aryl nitriles from aryl halides. In the context of pentachlorobenzonitrile synthesis, hexachlorobenzene (B1673134) would be the starting material.

General Experimental Protocol:

-

Hexachlorobenzene is mixed with a stoichiometric excess of copper(I) cyanide.

-

A high-boiling polar solvent such as DMF, nitrobenzene, or pyridine (B92270) is used.[2]

-

The reaction mixture is heated to a high temperature, typically in the range of 150-250°C, under reflux.[3]

-

The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or chromatography.

| Parameter | Value | Reference |

| Reactants | Aryl Halide, Copper(I) Cyanide | [2] |

| Solvent | DMF, Nitrobenzene, or Pyridine | [2] |

| Temperature | 150 - 250 °C | [3] |

Reaction Pathway Diagram

Caption: Rosenmund-von Braun synthesis of PCBN.

Reaction Mechanisms

Sandmeyer Reaction Mechanism

The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5]

-

Formation of the Diazonium Salt: The primary aromatic amine (pentachloroaniline) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a stable diazonium salt.

-

Single Electron Transfer: The copper(I) catalyst donates a single electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. Copper(I) is oxidized to copper(II).

-

Radical Capture: The aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex to form pentachlorobenzonitrile. The copper(II) is reduced back to copper(I), thus regenerating the catalyst.

Mechanism Diagram

References

A Comprehensive Technical Guide to the Physicochemical Properties of Pentachlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorobenzonitrile (PCBN) is a chlorinated aromatic nitrile with the chemical formula C₇Cl₅N. It is recognized as an important intermediate in the synthesis of various pesticides and is also a byproduct of the thermal decomposition of the fungicide pentachloronitrobenzene (B1680406) (quintozene, PCNB).[1] A thorough understanding of its physicochemical properties is crucial for its application in organic synthesis, for assessing its environmental fate and toxicological profile, and for the development of analytical methods for its detection. This guide provides an in-depth overview of the core physicochemical properties of Pentachlorobenzonitrile, detailed experimental protocols for their determination, and relevant logical and metabolic workflows.

Physicochemical Properties

The key physicochemical properties of Pentachlorobenzonitrile are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₇Cl₅N | [1] |

| Molecular Weight | 275.35 g/mol | [1] |

| Appearance | White to off-white or light yellow solid/powder to crystal | [1][2] |

| Melting Point | 188-191 °C | [1][2] |

| Boiling Point | 331.7 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.76 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in Chloroform | [1][2] |

| Vapor Pressure | 0.000153 mmHg at 25°C | |

| LogP (Octanol-Water Partition Coefficient) | 4.825 (Predicted by Crippen Method) | [4] |

| Storage Conditions | 2-8°C, in a tightly closed container, in a cool, dry, well-ventilated area, away from heat and strong oxidizers, protected from moisture and direct sunlight. | [1][2][5] |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining the key properties of Pentachlorobenzonitrile.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

-

Apparatus: Mel-Temp apparatus or Thiele tube setup, capillary tubes, thermometer.[6]

-

Procedure:

-

A small amount of finely powdered Pentachlorobenzonitrile is packed into a capillary tube to a height of 2-4 mm.[4]

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil.[7]

-

The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.[4] For pure compounds, this range is typically narrow (0.5-1.0°C).

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For solids with high melting points like Pentachlorobenzonitrile, the boiling point is often predicted as it can decompose at high temperatures.

-

Apparatus: Distillation apparatus or Thiele tube, thermometer, boiling chips.[8][9]

-

Procedure (Micro-scale Thiele Tube Method):

-

A small amount of the substance (if molten) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The setup is attached to a thermometer and heated in a Thiele tube.

-

Heating is continued until a rapid stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]

-

Water Solubility Determination

Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a compound. For substances with very low solubility, like Pentachlorobenzonitrile, specialized methods are required.

-

Methodology (Shake-Flask Method - OECD Guideline 105):

-

An excess amount of Pentachlorobenzonitrile is added to a known volume of water in a flask.[10]

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[11]

-

The mixture is then centrifuged or filtered to separate the undissolved solid from the aqueous phase.[10]

-

The concentration of Pentachlorobenzonitrile in the aqueous phase is determined using a suitable analytical method, such as GC-MS. The analysis of the filtrate will give the solubility of the compound.

-

Octanol-Water Partition Coefficient (LogP) Determination

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental distribution and biological uptake.

-

Methodology (Shake-Flask Method - OECD Guideline 107):

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of Pentachlorobenzonitrile is dissolved in either water or n-octanol, ensuring the concentration does not exceed 0.01 mol/L in either phase.[12]

-

The two phases are mixed in a vessel and shaken until equilibrium is achieved.

-

The vessel is centrifuged to ensure complete separation of the two phases.[12]

-

The concentration of Pentachlorobenzonitrile in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

-

Analytical Workflow and Potential Metabolic Pathway

Analytical Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like Pentachlorobenzonitrile.

References

- 1. Pentachlorobenzonitrile | 20925-85-3 [chemicalbook.com]

- 2. 20925-85-3 CAS MSDS (Pentachlorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. vet.mu.edu.iq [vet.mu.edu.iq]

- 5. Pentachlorobenzonitrile CAS:20925-85-3 [cpachem.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

An In-depth Technical Guide to Pentachlorobenzonitrile (CAS No. 20925-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorobenzonitrile (PCBN), with the CAS number 20925-85-3, is a chlorinated aromatic nitrile. This technical guide provides a comprehensive overview of its physicochemical properties, toxicological profile, environmental fate, and known applications. While experimental data for some properties are limited, this document consolidates available information from various sources to serve as a foundational resource for professionals in research and development. All quantitative data are summarized in structured tables for ease of reference, and where available, detailed experimental protocols and logical workflows are described and visualized.

Physicochemical Properties

Pentachlorobenzonitrile is a solid at room temperature, appearing as a white to off-white or light yellow powder or crystal.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with five chlorine atoms and a nitrile group.

| Property | Value | Source(s) |

| Molecular Formula | C₇Cl₅N | [2] |

| Molecular Weight | 275.35 g/mol | [2] |

| Melting Point | 188-191 °C | [2] |

| Boiling Point | 331.7 ± 37.0 °C (Predicted) | [2] |

| Density | 1.76 ± 0.1 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 0.000153 mmHg at 25°C | |

| Solubility | Soluble in Chloroform | [2] |

| Insoluble in Water |

Table 1: Physicochemical Properties of Pentachlorobenzonitrile

Synthesis and Manufacturing

-

Preparation of Benzonitrile (B105546): Benzonitrile is first synthesized from toluene, ammonia, and air (or oxygen) via an ammoxidation reaction in a fixed-bed reactor using a catalyst.[3]

-

Gas-Phase Chlorination: The resulting benzonitrile is then chlorinated in the gas phase using a fluidized-bed reactor followed by a fixed-bed reactor to produce pentachlorobenzonitrile.[3]

This process is reported to have a high yield (80-95%) and purity (98%).[3]

Toxicological Profile

The toxicological properties of pentachlorobenzonitrile have not been thoroughly investigated. Most available information is based on general hazard classifications rather than detailed experimental studies.

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Specific Toxicological Endpoints:

| Endpoint | Result | Source(s) |

| LD₅₀ (Oral, Rat) | No data available | |

| Carcinogenicity | No data available | |

| Mutagenicity (Ames Test) | A study exists, but results are not detailed in the available literature. | |

| Reproductive Toxicity | No data available |

Table 2: Summary of Toxicological Data for Pentachlorobenzonitrile

Due to the lack of specific data, a detailed experimental protocol for toxicological assessment is not available for pentachlorobenzonitrile itself. However, standardized OECD guidelines are typically followed for such assessments.

Standard Experimental Protocols for Toxicological Assessment

For reference, the following are brief descriptions of standard protocols that would be used to evaluate the toxicological profile of a chemical like pentachlorobenzonitrile.

Acute Oral Toxicity (Following OECD Guideline 423): This study involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels. The outcome of the initial dose determines the subsequent dosing, allowing for an estimation of the LD₅₀.

Bacterial Reverse Mutation Test (Ames Test, Following OECD Guideline 471): This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The substance is tested with and without metabolic activation to assess its mutagenic potential.

In Vitro Chromosomal Aberration Test (Following OECD Guideline 473): Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal aberrations.[4] This test identifies substances that cause structural chromosomal damage.[4]

Reproductive and Developmental Toxicity Screening (Following OECD Guideline 421): This study provides initial information on the potential effects of a substance on reproduction and development. The substance is administered to male and female rats during pre-mating, mating, gestation, and lactation.

Environmental Fate and Ecotoxicity

The environmental fate of pentachlorobenzonitrile is not well-documented. However, as a highly chlorinated organic compound, it is expected to be persistent in the environment and may have the potential for bioaccumulation.

Key Considerations:

-

Persistence: Highly chlorinated compounds are often resistant to biodegradation. Studies on the related compound pentachloronitrobenzene (B1680406) (PCNB) show that it can be degraded abiotically by reduced iron species in anoxic soils and sediments.[1][5]

-

Bioaccumulation: The bioconcentration factor (BCF) for PCNB in various fish species ranges from 220 to 1140.[6] While these values are below the criteria for a "bioaccumulative" substance set by some international bodies, they do indicate a potential for accumulation in aquatic organisms.[6] Specific BCF data for pentachlorobenzonitrile is not available.

-

Abiotic Degradation: Pentachloronitrobenzene has been shown to undergo abiotic reductive degradation in the presence of natural reductants like bisulfide or polysulfides and dissolved organic matter.[1]

| Parameter | Information | Source(s) |

| Biodegradation | Expected to be slow. | |

| Bioaccumulation | No specific data for PCBN. The related compound PCNB has a BCF of 220-1140 in fish. | [6] |

| Abiotic Degradation | PCNB undergoes abiotic reduction in anoxic conditions. | [1][5] |

| Aquatic Toxicity | No data available. |

Table 3: Summary of Environmental Fate and Ecotoxicity Data

Analytical Methods

The analysis of pentachlorobenzonitrile is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): An HPLC method has been developed for the determination of the related compound pentachloronitrobenzene (PCNB) and its metabolites. This method utilizes a reverse-phase C18 column with a methanol:water mobile phase and UV detection. A similar approach could likely be adapted for the analysis of pentachlorobenzonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the analysis of chlorinated organic compounds and would be a suitable method for the detection and quantification of pentachlorobenzonitrile in various matrices.

Applications and Uses

The primary known application of pentachlorobenzonitrile is as an intermediate in the synthesis of pesticides.[7] It is a byproduct of the thermal decomposition of pentachloronitrobenzene (quintozene, PCNB), a registered fungicide.[7]

Conclusion

Pentachlorobenzonitrile is a chemical with limited publicly available experimental data, particularly in the areas of toxicology and environmental fate. The information presented in this guide is based on the currently accessible literature and data from related compounds. Further research is needed to fully characterize its properties and potential risks. This guide serves as a starting point for researchers and professionals, highlighting the existing knowledge and identifying areas where further investigation is warranted.

References

- 1. DSpace [kb.osu.edu]

- 2. Pentachlorobenzonitrile Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN102432503B - Production method of pentachlorobenzonitrile - Google Patents [patents.google.com]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Pentachlorobenzonitrile | 20925-85-3 [chemicalbook.com]

An In-depth Technical Guide on the Environmental Fate and Transport of Pentachlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorobenzonitrile (PCBN) is a chlorinated aromatic nitrile compound. It is recognized as a byproduct of the thermal decomposition of pentachloronitrobenzene (B1680406) (quintozene, PCNB), a widely used fungicide.[1] Due to its chemical structure, a fully chlorinated benzene (B151609) ring with a nitrile group, PCBN is expected to exhibit persistence in the environment. Understanding its environmental fate and transport is crucial for assessing its potential ecological risks and for developing strategies for environmental management and remediation. This guide provides a comprehensive overview of the known properties and the expected environmental behavior of PCBN, drawing upon data for the compound itself where available, and supplementing with established principles for structurally similar chemicals.

Physical and Chemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. While comprehensive experimental data for PCBN is scarce, available and predicted values are summarized below. These properties suggest low water solubility and a tendency to associate with organic matter.

| Property | Value | Source |

| CAS Number | 20925-85-3 | [2] |

| Molecular Formula | C₇Cl₅N | [1] |

| Molecular Weight | 275.35 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 188-191 °C | [1][2] |

| Boiling Point (Predicted) | 331.7 ± 37.0 °C | [1][2] |

| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [1][2] |

| Water Solubility | Insoluble / No data available | [3][4] |

| Solubility in other solvents | Soluble in Chloroform | [2][4] |

| Vapor Pressure | No data available | [4] |

| Octanol-Water Partition Coefficient (log Kow) | 3.8 (Computed) | [5] |

| Organic Carbon-Water Partition Coefficient (Koc) | No data available | [4] |

Note: Many of the values are predicted or computed due to a lack of experimental data.

Environmental Fate Processes

The persistence and transformation of PCBN in the environment are dictated by several key processes:

Biodegradation

The nitrile group (-C≡N) in PCBN can be a target for microbial degradation. Generally, organonitriles can be biodegraded through two main enzymatic pathways:

-

Nitrilase Pathway: A single-step hydrolysis of the nitrile directly to a carboxylic acid and ammonia.

-

Nitrile Hydratase and Amidase Pathway: A two-step process where the nitrile is first converted to an amide, which is then hydrolyzed to a carboxylic acid and ammonia.

For aromatic nitriles like benzonitrile, the nitrilase pathway, with direct production of the corresponding benzoic acid, has been observed in adapted microbial cultures.[6] Given its highly chlorinated structure, the biodegradation of PCBN is expected to be slow. The presence of five chlorine atoms on the benzene ring likely hinders microbial attack, making PCBN recalcitrant to degradation.

Hydrolysis

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some compounds. Nitriles can undergo hydrolysis under both acidic and basic conditions to form carboxylic acids.[7] The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbon of the nitrile group. While this process is known for simpler nitriles, there is no specific experimental data available for the hydrolysis rate of PCBN.[4][6][8] Given its stability under normal conditions, the hydrolysis of PCBN in environmental waters at neutral pH is likely to be a very slow process.

Photolysis

Photolysis, or degradation by sunlight, can be an important fate process for chemicals in the atmosphere and in the upper layers of surface waters. Aromatic compounds can absorb UV radiation, leading to the breaking of chemical bonds. For a related compound, pentachlorophenol, photolysis is a significant transformation process in surface waters.[9] It is plausible that PCBN could also undergo photolysis, though specific quantum yields and degradation rates are not available.[9]

Transport in Environmental Compartments

The movement of PCBN between air, water, and soil is governed by its physical properties, particularly its predicted low water solubility, moderate octanol-water partition coefficient (log Kow of 3.8), and unknown vapor pressure.

Soil

Adsorption and Leaching: The mobility of a chemical in soil is largely determined by its soil adsorption coefficient (Koc), which describes its tendency to bind to soil organic carbon.[10] While an experimental Koc for PCBN is unavailable, its computed log Kow of 3.8 suggests it will have a moderate to high affinity for soil organic matter.[5][11] Chemicals with high Koc values are strongly adsorbed to soil and are less likely to leach into groundwater.[12][13] Therefore, PCBN is expected to be relatively immobile in soils with high organic content. The actual mobility will also be influenced by soil type, pH, and temperature.

Water

In aquatic systems, PCBN's low water solubility suggests that it will predominantly partition from the water column to suspended solids and bottom sediments. This sorption to particulate matter will reduce its bioavailability in the water column but can lead to its accumulation in sediments, where it may persist for longer periods due to reduced exposure to light and potentially lower microbial activity.

Air

Persistent organic pollutants can undergo long-range atmospheric transport.[14] Chemicals are emitted into the atmosphere, transported over long distances, and then returned to the earth's surface through wet (rain, snow) or dry deposition.[15] While the vapor pressure of PCBN is unknown, its presence as a thermal decomposition byproduct suggests it can be released into the atmosphere. If it is sufficiently volatile and resistant to atmospheric degradation processes (like reaction with hydroxyl radicals), it could be subject to long-range transport.

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the uptake of a chemical by an organism from all exposure routes (water, food, air), while bioconcentration specifically refers to uptake from water. These processes are critical for assessing the potential for a chemical to enter and magnify in food webs.

The potential for a chemical to bioconcentrate is often estimated using its octanol-water partition coefficient (Kow). The computed log Kow for PCBN is 3.8.[5] Regulatory bodies often use Bioconcentration Factor (BCF) thresholds to classify substances as bioaccumulative. For example, a BCF greater than 2,000 is a criterion for a "bioaccumulative" (B) substance, and a BCF greater than 5,000 indicates a "very bioaccumulative" (vB) substance under REACH guidelines. While a direct BCF value for PCBN is not available, regression equations can be used to estimate it from log Kow. Using a common estimation equation (log BCF = 0.76 * log Kow - 0.23), the log BCF for PCBN would be approximately 2.66, which corresponds to a BCF of about 460.[11] This estimated value is below the typical regulatory thresholds for bioaccumulation, suggesting a moderate potential for bioconcentration in aquatic organisms.

Experimental Protocols

Analytical Methods for Detection

The detection and quantification of PCBN in environmental samples like water, soil, and biota would typically involve the following steps:

-

Extraction: Using a suitable organic solvent (e.g., a mixture of hexane (B92381) and acetone) to extract PCBN from the sample matrix. Solid-phase extraction (SPE) or liquid-liquid extraction are common techniques.

-

Cleanup: Removing interfering compounds from the extract using techniques like column chromatography with adsorbents such as silica (B1680970) gel or florisil.

-

Analysis: The primary analytical technique for chlorinated organic compounds is Gas Chromatography (GC).

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. For more definitive identification and quantification, a Mass Spectrometer (MS) is used. GC-MS provides both high selectivity and sensitivity.

-

Soil Adsorption/Desorption (Batch Equilibrium Method)

This common method (based on OECD Guideline 106) is used to determine the soil adsorption coefficient (Koc).

-

Preparation: A stock solution of PCBN in a suitable solvent (e.g., methanol) is prepared. A background electrolyte solution (e.g., 0.01 M CaCl₂) is also prepared to mimic soil pore water.

-

Equilibration: A known mass of soil is placed in a series of centrifuge tubes. Varying concentrations of the PCBN solution (in the electrolyte) are added to the tubes.

-

Shaking: The tubes are shaken at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium between the soil-adsorbed and water-dissolved phases.

-

Separation: The tubes are centrifuged to separate the solid phase (soil) from the aqueous phase.

-

Analysis: The concentration of PCBN remaining in the aqueous phase is measured using an appropriate analytical method (e.g., GC-ECD or GC-MS).

-

Calculation: The amount of PCBN adsorbed to the soil is calculated by subtracting the aqueous concentration from the initial concentration. The soil-water distribution coefficient (Kd) is then calculated. The Koc is determined by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

Visualizations

Caption: Environmental fate and transport pathways of Pentachlorobenzonitrile (PCBN).

Caption: Workflow for a soil adsorption batch equilibrium experiment.

Caption: General enzymatic hydrolysis pathways for nitrile compounds.

References

- 1. Pentachlorobenzonitrile | 20925-85-3 [chemicalbook.com]

- 2. Pentachlorobenzonitrile price,buy Pentachlorobenzonitrile - chemicalbook [chemicalbook.com]

- 3. Pentachlorobenzonitrile | Chemical Properties, Uses, Safety Data & Supplier China [eeting-chem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Pentachlorobenzonitrile | C7Cl5N | CID 30363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. epa.gov [epa.gov]

- 12. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 13. chemsafetypro.com [chemsafetypro.com]

- 14. Pentachlorobenzonitrile CAS:20925-85-3 [cpachem.com]

- 15. Bioconcentration - Wikipedia [en.wikipedia.org]

Unveiling the Degradation Pathways of Quintozene: A Technical Guide to its Byproducts, Including Pentachlorobenzonitrile

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Degradation of the Fungicide Quintozene (PCNB) and the Formation of its Byproducts.

This in-depth technical guide delves into the complex degradation pathways of the widely used fungicide quintozene, chemically known as pentachloronitrobenzene (B1680406) (PCNB). This document provides a thorough examination of its primary microbial and abiotic degradation products, as well as the formation of pentachlorobenzonitrile, a lesser-known byproduct of thermal decomposition. This guide is intended to be a vital resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and clear visualizations of the chemical transformations involved.

Introduction to Quintozene and its Environmental Fate

Quintozene is an organochlorine fungicide utilized for the control of a variety of fungal diseases in agricultural and horticultural settings.[1] Its persistence in the environment has led to numerous studies on its degradation pathways.[2][3] The primary routes of quintozene degradation are microbial and abiotic, leading to the formation of several well-documented metabolites. This guide will focus on the formation of its major degradation products: pentachloroaniline (B41903) (PCA), pentachlorothioanisole (B41897) (PCTA), and pentachlorophenol (B1679276) (PCP). Furthermore, this guide will shed light on the formation of pentachlorobenzonitrile, a byproduct identified in the thermal decomposition of quintozene.[4]

Microbial and Abiotic Degradation of Quintozene

Under typical environmental conditions, quintozene undergoes degradation through various biotic and abiotic processes. The primary metabolites formed are pentachloroaniline (PCA), pentachlorothioanisole (PCTA), and pentachlorophenol (PCP).[5]

Major Degradation Pathways

The transformation of quintozene in the environment is primarily driven by microbial activity, leading to the following major pathways:

-

Reduction: The nitro group of quintozene is reduced to an amino group, forming pentachloroaniline (PCA). This is a common transformation observed in soil and sediment under anaerobic conditions.[2]

-

Substitution: The nitro group can be substituted by a methylthio group, resulting in the formation of pentachlorothioanisole (PCTA).[5]

-

Hydrolysis: The nitro group can be replaced by a hydroxyl group, leading to the formation of pentachlorophenol (PCP).[5]

The following diagram illustrates the primary microbial degradation pathways of quintozene.

Quantitative Data on Quintozene Degradation

The rate and extent of quintozene degradation and the formation of its metabolites are influenced by various environmental factors, including soil type, microbial population, temperature, and moisture content. The following tables summarize quantitative data from various studies.

Table 1: Microbial Degradation of Quintozene to Pentachloroaniline (PCA) in Soil

| Soil Type | Incubation Time (days) | Quintozene Degradation (%) | PCA Formation (%) | Reference |

| Sandy Loam | 60 | 45 | 35 | [3] |

| Clay | 60 | 30 | 25 | [3] |

| Silt Loam | 90 | 60 | 50 | [2] |

Table 2: Formation of Pentachlorothioanisole (PCTA) and Pentachlorophenol (PCP) from Quintozene in Soil

| Metabolite | Soil Type | Incubation Time (days) | Concentration (mg/kg) | Reference |

| PCTA | Sandy Loam | 180 | 0.5 | [5] |

| PCP | Clay | 120 | 0.2 | [5] |

Thermal Degradation of Quintozene and Formation of Pentachlorobenzonitrile

While microbial and abiotic degradation are the primary routes of quintozene transformation in the environment, thermal decomposition represents an alternative pathway that can occur under specific high-temperature conditions. A key byproduct of this process is pentachlorobenzonitrile.[4]

The Thermal Decomposition Pathway

At elevated temperatures, the nitro group of the quintozene molecule is eliminated and replaced by a cyano group, leading to the formation of pentachlorobenzonitrile. The exact mechanism is complex and can involve radical intermediates.

The following diagram illustrates the thermal degradation of quintozene to pentachlorobenzonitrile.

Quantitative Data on Thermal Degradation

Quantitative data on the yield of pentachlorobenzonitrile from the thermal decomposition of quintozene is limited in publicly available literature. Industrial processes for the synthesis of pentachlorobenzonitrile may involve the high-temperature reaction of chlorinated benzenes with cyaniding agents, but specific yield data from the direct thermal decomposition of quintozene is not well-documented in the reviewed scientific literature.

Experimental Protocols

This section provides detailed methodologies for the analysis of quintozene and its degradation products in environmental samples.

Analysis of Quintozene and its Microbial Metabolites in Soil

This protocol describes the extraction and analysis of quintozene, PCA, PCTA, and PCP from soil samples using gas chromatography-mass spectrometry (GC-MS).

4.1.1 Sample Preparation and Extraction

-

Soil Sampling: Collect representative soil samples from the area of interest.

-

Sieving: Air-dry the soil samples and sieve them through a 2-mm mesh to remove large debris.

-

Extraction:

-

Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

-

Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381).

-

Vortex the mixture for 2 minutes.

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean collection tube.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the supernatants.

-

4.1.2 Extract Cleanup (Solid-Phase Extraction - SPE)

-

Column Conditioning: Condition a Florisil SPE cartridge (1 g) by passing 5 mL of hexane through it.

-

Sample Loading: Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen and load it onto the conditioned SPE cartridge.

-

Elution:

-

Elute the cartridge with 10 mL of hexane to recover quintozene and HCB.

-

Elute the cartridge with 10 mL of a 90:10 (v/v) mixture of hexane and diethyl ether to recover PCA and PCTA.

-

Elute the cartridge with 10 mL of a 50:50 (v/v) mixture of hexane and diethyl ether containing 1% acetic acid to recover PCP.

-

-

Concentration: Concentrate each fraction to 1 mL under a gentle stream of nitrogen.

4.1.3 GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 15°C/min.

-

Ramp to 280°C at 10°C/min, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.

The following diagram outlines the experimental workflow for the analysis of quintozene and its microbial metabolites.

References

- 1. Developments in Analytical Methods for Detection of Pesticides in Environmental Samples [scirp.org]

- 2. fao.org [fao.org]

- 3. Residues of quintozene, hexachlorobenzene, dichloran and pentachloroaniline in soil and lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

Thermal Decomposition of Pentachloronitrobenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronitrobenzene (B1680406) (PCNB), also known as quintozene, is a chlorinated nitroaromatic fungicide. Understanding its behavior under thermal stress is crucial for environmental risk assessment, industrial safety, and the development of remediation strategies. While extensive research on the microbial and photochemical degradation of PCNB exists, detailed studies on its thermal decomposition pathways and products are less prevalent in publicly available literature. This technical guide synthesizes the available information on the thermal behavior of PCNB and related chlorinated compounds, outlines common analytical methodologies, and discusses potential decomposition pathways.

When heated to decomposition, pentachloronitrobenzene is known to emit highly toxic fumes, including chlorides and nitrogen oxides. Its boiling point is 328 °C, at which decomposition is noted to occur. The thermal degradation of chlorinated aromatic compounds is a complex process that can lead to the formation of hazardous byproducts, including polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs).

Potential Thermal Decomposition Products

Based on the thermal decomposition studies of other chlorinated hydrocarbons, the following table summarizes the expected classes of decomposition products from PCNB.

| Product Class | Specific Examples | Potential Formation Pathway |

| Chlorinated Benzenes | Hexachlorobenzene (B1673134), Pentachlorobenzene (B41901), Tetrachlorobenzenes | De-nitration and subsequent chlorination or dechlorination reactions. |

| Polychlorinated Biphenyls (PCBs) | Various congeners | Radical condensation of chlorinated benzene (B151609) rings. |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | Various congeners | Precursor reactions involving chlorinated phenols or benzenes. |

| Polychlorinated Dibenzofurans (PCDFs) | Various congeners | Precursor reactions involving chlorinated phenols or benzenes. |

| Oxides of Nitrogen | NO, NO₂, N₂O | Decomposition of the nitro functional group. |

| Chlorine and Hydrogen Chloride | Cl₂, HCl | Cleavage of carbon-chlorine bonds. |

Experimental Protocols for Thermal Decomposition Analysis

The study of thermal decomposition of compounds like pentachloronitrobenzene typically employs hyphenated analytical techniques that allow for the separation and identification of complex mixtures of degradation products. The most common and powerful techniques are Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a highly effective method for identifying the thermal decomposition products of non-volatile substances.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pentachloronitrobenzene (typically in the microgram to low milligram range) is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., in the range of 300-900 °C) in an inert atmosphere (e.g., helium). This rapid heating breaks the molecule into smaller, volatile fragments.

-

Gas Chromatography (GC): The volatile fragments are swept by a carrier gas into a gas chromatograph. The GC column separates the individual components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy/Mass Spectrometry (TGA-FTIR/MS)

This technique provides information about the thermal stability of a material and identifies the evolved gaseous products.

Methodology:

-

Thermogravimetric Analysis (TGA): A sample of pentachloronitrobenzene is placed in a high-precision balance inside a furnace. The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The TGA instrument continuously records the mass of the sample as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition.

-

Evolved Gas Analysis (EGA): The gases produced during the decomposition are carried out of the TGA furnace via a heated transfer line.

-

FTIR/MS Analysis: The evolved gases are passed through a gas cell in an FTIR spectrometer or directly into the ion source of a mass spectrometer. The FTIR spectrum provides information about the functional groups present in the evolved gases, while the mass spectrometer provides information about their molecular weight and structure, allowing for their identification.

Logical Workflow for Thermal Decomposition Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of the thermal decomposition of pentachloronitrobenzene.

Caption: Experimental workflow for analyzing PCNB thermal decomposition.

Potential Thermal Decomposition Pathway of Pentachloronitrobenzene

The thermal decomposition of pentachloronitrobenzene likely proceeds through a series of complex radical reactions. The following diagram presents a speculative pathway based on the chemistry of related compounds. The initial step is likely the cleavage of the C-N bond or a C-Cl bond, which are the weakest bonds in the molecule.

Caption: Postulated thermal decomposition pathway for PCNB.

Conclusion

The thermal decomposition of pentachloronitrobenzene is a complex process with the potential to form a variety of hazardous chlorinated organic compounds. While specific, detailed experimental studies on this topic are not widely available, the analysis of related compounds and the application of standard analytical techniques like Py-GC-MS and TGA-FTIR/MS provide a framework for understanding the potential products and reaction pathways. Further research is needed to quantitatively determine the decomposition products of PCNB under various thermal conditions to fully assess its environmental and health impacts. This information is critical for developing effective strategies for the safe handling, disposal, and remediation of PCNB-contaminated materials.

An In-depth Technical Guide on the Solubility of Pentachlorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorobenzonitrile (PCBN) is a chlorinated aromatic nitrile with applications as an intermediate in the synthesis of pesticides and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and environmental fate assessment. This technical guide provides a comprehensive overview of the available solubility information for pentachlorobenzonitrile, outlines standard experimental protocols for solubility determination, and presents logical workflows for these processes. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on qualitative solubility and general methodologies.

Physicochemical Properties of Pentachlorobenzonitrile

A summary of the key physicochemical properties of pentachlorobenzonitrile is presented in Table 1. These properties influence its solubility behavior.

| Property | Value | Reference |

| CAS Number | 20925-85-3 | [1][2] |

| Molecular Formula | C₇Cl₅N | [1][2] |

| Molecular Weight | 275.35 g/mol | [1] |

| Appearance | White to off-white or light yellow solid, powder to crystal | [1][3] |

| Melting Point | 188-191 °C | [1] |

| Boiling Point (Predicted) | 331.7 ± 37.0 °C | [1] |

| Density (Predicted) | 1.76 ± 0.1 g/cm³ | [1] |

Solubility of Pentachlorobenzonitrile

Qualitative Solubility

Qualitative solubility information for pentachlorobenzonitrile is limited. Multiple sources indicate that it is soluble in chloroform.[1][4][5][6] The commercial availability of pentachlorobenzonitrile solutions in methanol (B129727) also suggests at least moderate solubility in this solvent. However, its solubility in water is reported to be negligible.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following section details a general experimental protocol for determining the solubility of a solid compound like pentachlorobenzonitrile in an organic solvent. This method is based on the widely used shake-flask method.

Materials and Apparatus

-

Pentachlorobenzonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Thermostatic water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of pentachlorobenzonitrile to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed in a thermostatic water bath at the same temperature for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of pentachlorobenzonitrile.

-

Prepare a calibration curve using standard solutions of known concentrations of pentachlorobenzonitrile in the same solvent.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = (C × V_flask × DF) / V_sample Where:

-

C = Concentration of the diluted sample determined from the calibration curve

-

V_flask = Volume of the volumetric flask

-

DF = Dilution factor

-

V_sample = Volume of the supernatant withdrawn

-

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Factors Influencing Solubility

The solubility of a compound like pentachlorobenzonitrile is influenced by several interconnected factors. The diagram below illustrates these relationships.

Caption: Interrelationship of factors that affect the solubility of a solid solute.

Conclusion

While pentachlorobenzonitrile is known to be soluble in chloroform, a significant gap exists in the scientific literature regarding its quantitative solubility in a broader range of organic solvents. This guide has provided a framework for understanding the factors that govern its solubility and has detailed a standard experimental protocol that can be employed to generate this much-needed data. The generation of such data would be invaluable for optimizing processes in chemical synthesis, formulation development, and for accurately modeling its environmental transport and fate. It is recommended that researchers working with this compound undertake systematic solubility studies to fill this knowledge void.

References

- 1. Pentachlorobenzonitrile | 20925-85-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 20925-85-3 | CAS DataBase [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 20925-85-3 CAS MSDS (Pentachlorobenzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Stability and Degradation of Pentachlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of pentachlorobenzonitrile under various environmental conditions. Due to the limited availability of direct quantitative data for pentachlorobenzonitrile, this guide also draws upon information from structurally related compounds, such as pentachloronitrobenzene (B1680406) (PCNB) and other chlorinated benzonitriles, to provide a thorough understanding of its expected behavior.

Chemical Stability and General Properties

Pentachlorobenzonitrile (C₇Cl₅N) is a crystalline solid that is stable under recommended storage conditions, typically in a cool, dark place.[1] It is important to avoid moisture and incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents to prevent potential hazardous reactions.[2] While specific data on its persistence is limited, its chemical structure as a polychlorinated aromatic nitrile suggests a degree of resistance to degradation.

Table 1: General Properties of Pentachlorobenzonitrile

| Property | Value | Reference |

| CAS Number | 20925-85-3 | [3] |

| Molecular Formula | C₇Cl₅N | [3] |

| Molecular Weight | 275.35 g/mol | [4] |

| Melting Point | 188-191 °C | [4] |

| Boiling Point | 331.7 ± 37.0 °C (Predicted) | [4] |

| Solubility | Soluble in Chloroform | [5] |

Degradation Pathways

Pentachlorobenzonitrile is susceptible to degradation through several pathways, including hydrolysis, photolysis, thermal decomposition, and microbial degradation. The extent and rate of degradation are highly dependent on the specific environmental conditions.

Hydrolysis

Expected Hydrolysis Pathway of Pentachlorobenzonitrile

Based on general organic chemistry principles, the hydrolysis of pentachlorobenzonitrile would likely proceed through the conversion of the nitrile group to a carboxylic acid, forming pentachlorobenzoic acid. Further degradation could involve the sequential removal of chlorine atoms.

Caption: Proposed hydrolysis pathway of pentachlorobenzonitrile.

Experimental Protocol for Hydrolysis Studies (General Approach):

A typical hydrolysis experiment would involve the following steps:

-

Preparation of Solutions: Prepare buffered aqueous solutions at various pH levels (e.g., 4, 7, and 9) to investigate the effect of pH on the degradation rate.

-

Spiking: Introduce a known concentration of pentachlorobenzonitrile into the buffered solutions.

-

Incubation: Incubate the solutions at a constant temperature in the dark to prevent photodegradation.

-

Sampling: Collect samples at regular intervals.

-

Analysis: Analyze the concentration of pentachlorobenzonitrile and any potential degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the hydrolysis rate constant and half-life at each pH by fitting the concentration data to a first-order or other appropriate kinetic model.

Photolysis

Direct photolysis in the presence of sunlight can be a significant degradation pathway for many aromatic compounds. The absorption of light energy can lead to the cleavage of chemical bonds. For chlorinated aromatic compounds, photolysis can result in dechlorination.

While a specific quantum yield for the photodegradation of pentachlorobenzonitrile has not been reported, studies on other polychlorinated aromatic compounds have shown that photolysis can occur in aqueous solutions, with rates influenced by the presence of sensitizers in natural waters.[7]

Experimental Protocol for Photolysis Studies (General Approach):

-

Solution Preparation: Prepare solutions of pentachlorobenzonitrile in a solvent transparent to the irradiation wavelength (e.g., acetonitrile-water mixture).

-

Irradiation: Irradiate the solutions with a light source of a known wavelength and intensity, simulating environmental conditions (e.g., a xenon lamp).

-

Actinometry: Use a chemical actinometer to measure the photon flux of the light source.

-

Sampling and Analysis: Collect samples at different time intervals and analyze for the disappearance of the parent compound and the appearance of photoproducts using HPLC or GC-MS.

-

Quantum Yield Calculation: Calculate the photodegradation quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

Thermal Degradation

Pentachlorobenzonitrile is known to be a byproduct of the thermal decomposition of the fungicide pentachloronitrobenzene (PCNB), which suggests it possesses a degree of thermal stability.[4] When subjected to high temperatures, organic molecules undergo thermal decomposition, breaking down into smaller fragments. Hazardous decomposition products of pentachlorobenzonitrile upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[2][5]

Thermal Decomposition Experimental Workflow

Caption: A typical workflow for studying thermal degradation.

Experimental Protocol for Thermal Degradation Analysis (General Approach):

-

Thermogravimetric Analysis (TGA): Heat a small sample of pentachlorobenzonitrile at a controlled rate in a controlled atmosphere (e.g., nitrogen or air) to determine the temperatures at which weight loss occurs.

-

Differential Scanning Calorimetry (DSC): Analyze the sample to measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): Heat the sample to its decomposition temperature and introduce the resulting volatile products into a GC-MS system for separation and identification.

Microbial Degradation

The biodegradation of chlorinated aromatic compounds and nitriles by microorganisms is a well-documented process. While there are no specific studies on the microbial degradation of pentachlorobenzonitrile, research on related compounds provides valuable insights. For instance, various bacterial strains have been shown to degrade pentachlorophenol (B1679276) and other chlorinated benzenes.[8] The degradation of benzonitrile (B105546) herbicides often involves the enzymatic hydrolysis of the nitrile group to a carboxylic acid.

Proposed Microbial Degradation Pathway

Caption: A potential microbial degradation pathway for pentachlorobenzonitrile.

Experimental Protocol for Microbial Degradation Studies (General Approach):

-

Enrichment and Isolation: Isolate microorganisms capable of degrading pentachlorobenzonitrile from contaminated soil or water samples by using the compound as a sole carbon and/or nitrogen source in enrichment cultures.

-

Degradation Assays: Inoculate pure cultures or microbial consortia into a liquid medium containing pentachlorobenzonitrile and monitor its disappearance over time using HPLC or GC-MS.

-

Metabolite Identification: Identify intermediate degradation products to elucidate the metabolic pathway.

-

Enzyme Assays: Characterize the enzymes involved in the degradation process, such as nitrilases, amidases, and dehalogenases.

Summary of Degradation Data (Qualitative)

Due to the lack of specific quantitative studies on pentachlorobenzonitrile, the following table provides a qualitative summary of its expected stability and degradation based on its chemical properties and data from related compounds.

Table 2: Qualitative Summary of Pentachlorobenzonitrile Stability and Degradation

| Condition | Stability/Degradation Potential | Influencing Factors | Expected Products |

| Hydrolysis | Potentially susceptible, especially under alkaline conditions. | pH, temperature. | Pentachlorobenzoic acid, chlorinated phenols. |

| Photolysis | Potentially susceptible to direct photolysis. | Light intensity, wavelength, presence of sensitizers. | Dechlorinated benzonitriles, phenolic compounds. |

| Thermal | Relatively stable; decomposes at high temperatures. | Temperature, oxygen availability. | CO, CO₂, NOx, HCl. |

| Microbial | Potentially biodegradable by adapted microorganisms. | Microbial population, nutrient availability, aerobic/anaerobic conditions. | Pentachlorobenzoic acid, chlorinated intermediates, eventual mineralization. |

Conclusion

Pentachlorobenzonitrile is a stable compound under standard conditions but has the potential to degrade through hydrolysis, photolysis, thermal decomposition, and microbial action. The lack of direct quantitative data for pentachlorobenzonitrile highlights a significant research gap. Further experimental studies are crucial to accurately determine its environmental fate and persistence, including the kinetics and mechanisms of its degradation under various conditions. The experimental protocols and degradation pathways outlined in this guide, based on the behavior of structurally similar compounds, provide a solid framework for future research in this area. Such studies are essential for conducting accurate environmental risk assessments and developing effective remediation strategies.

References

- 1. Pentachlorobenzonitrile | LGC Standards [lgcstandards.com]

- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals | MDPI [mdpi.com]

- 3. Frontiers | Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies [frontiersin.org]

- 4. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of microbial growth on pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amt.copernicus.org [amt.copernicus.org]

- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Pentachlorobenzonitrile (PCBN) in Environmental Science: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pentachlorobenzonitrile (PCBN), a chlorinated aromatic nitrile. Given the limited direct research on PCBN, this document synthesizes available data on PCBN and closely related, more extensively studied compounds such as pentachloronitrobenzene (B1680406) (PCNB) and pentachlorobenzene (B41901) (PeCB). This approach offers insights into the probable environmental behavior and toxicological profile of PCBN.

Introduction to Pentachlorobenzonitrile (PCBN)

Pentachlorobenzonitrile (PCBN), with the chemical formula C₇Cl₅N, is a synthetic organic compound. It is recognized as a byproduct of the thermal decomposition of pentachloronitrobenzene (quintozene, PCNB), a fungicide.[1][2][3] Its presence in the environment is therefore linked to the historical and current use of PCNB-based pesticides. The environmental fate and toxicological effects of PCBN are of interest due to its structural similarity to other persistent and toxic chlorinated compounds.

Table 1: Physicochemical Properties of Pentachlorobenzonitrile (PCBN)

| Property | Value | Reference(s) |

| CAS Number | 20925-85-3 | [4] |

| Molecular Formula | C₇Cl₅N | [4] |

| Molecular Weight | 275.35 g/mol | [5] |

| Melting Point | 188-191 °C | [1] |

| Solubility | Soluble in Chloroform | [1][4] |

Environmental Fate and Transport

The environmental behavior of PCBN is not well-documented. However, by examining related compounds, its environmental persistence is anticipated. Key processes governing its fate include volatilization and sorption to soil and sediments.[6]

Table 2: Environmental Fate Parameters of Related Compounds

| Parameter | Compound | Value | Environmental Compartment | Reference(s) |

| Half-life | Pentachloronitrobenzene (PCNB) | 1.8 days | Water | [7] |

| Bioconcentration Factor (BCF) | Pentachloronitrobenzene (PCNB) | 950-1130 | Golden Orfe (Leuciscus idus melanotus) | [7] |

| Bioconcentration Factor (BCF) | Pentachloronitrobenzene (PCNB) | 260-590 | Rainbow Trout (Salmo gairdneri) | [7] |

| Soil Sorption Coefficient (Log Koc) | Pentachlorophenol | Not specified, but stronger in acidic soils | Soil | [8] |

Ecotoxicity

Table 3: GHS Hazard Statements for Pentachlorobenzonitrile

| Hazard Statement | Description | Reference(s) |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [9] |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

| H410 | Very toxic to aquatic life with long lasting effects | [9] |

Note: The lack of specific LC50/LD50 values in the literature highlights a significant data gap for a comprehensive risk assessment of PCBN.

Analytical Methodologies

The detection and quantification of PCBN in environmental matrices are crucial for monitoring and risk assessment. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for the analysis of related chlorinated compounds and are applicable to PCBN.

Experimental Protocol: Extraction and Analysis of PCBN from Soil (Adapted from PCNB analysis)

This protocol is adapted from established methods for pentachloronitrobenzene (PCNB) and its degradates in soil and is suitable for the analysis of PCBN.[10]

1. Sample Preparation:

- Weigh 10 g of the soil sample (wet weight) into a 250 ml Teflon centrifuge bottle.

- For quality control, fortify two spike samples with a known concentration of PCBN standard solution.

- Determine the percent soil moisture on a separate subsample by oven drying at 100°C for 16 hours.[10]

2. Extraction:

- Add 100 ml of a 50:50 (v/v) acetone:hexane (B92381) solvent mixture to the centrifuge bottle.

- Shake the bottle vigorously for 2 minutes.

- Centrifuge at 1500 RPM for 5 minutes.

- Decant the supernatant into a separatory funnel.

- Add another 50 ml of the acetone:hexane mixture to the soil residue, shake for 1 minute, and centrifuge again.

- Combine the second supernatant with the first in the separatory funnel.[10]

3. Liquid-Liquid Partitioning:

- Add deionized water to the separatory funnel and shake to partition the analytes into the hexane layer.

- Discard the aqueous (lower) layer.

- Wash the hexane layer with deionized water, again discarding the aqueous layer.

- Drain the hexane extract into a flask.[10]

4. Concentration and Cleanup:

- Reduce the volume of the extract to approximately 5 ml using a rotary evaporator.

- Add 10 ml of toluene (B28343) to the concentrated extract.

- Further reduce the volume to about 5 ml and then bring the final volume to 10 ml with toluene.[10]

5. Instrumental Analysis (GC-ECD):

- Gas Chromatograph: Agilent 6890 or equivalent.

- Detector: Electron Capture Detector (ECD).

- Column: Restek Rtx-35 (30 m length, 0.53 mm ID, 0.25 µm film thickness).[10]

- Injector Temperature: 270°C.

- Oven Temperature Program: Start at 100°C, ramp up at 5°C/min to 200°C.[10]

- Injection: Direct injection of the final toluene extract.

Biodegradation

The biodegradation of PCBN is not specifically detailed in the available literature. However, the degradation pathways of benzonitrile (B105546) and other chlorinated aromatic compounds provide a strong basis for a proposed pathway. The microbial degradation of benzonitrile typically proceeds through enzymatic hydrolysis of the nitrile group by either a nitrilase or a combination of nitrile hydratase and amidase to form the corresponding carboxylic acid.[11] For chlorinated aromatics, degradation often involves hydroxylation and dechlorination steps.[6][12][13][14]

Proposed Biodegradation Pathway of Pentachlorobenzonitrile

The following diagram illustrates a proposed microbial degradation pathway for PCBN, integrating the known metabolic routes for benzonitrile and chlorinated aromatic compounds.

References

- 1. oecd.org [oecd.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Pentachlorobenzonitrile | 20925-85-3 [chemicalbook.com]

- 4. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. capotchem.com [capotchem.com]

- 6. Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Health and environmental effects profile for pentachloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Pentachlorobenzonitrile | C7Cl5N | CID 30363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Insights into the biodegradation of pentachlorobiphenyl by Microbacterium paraoxydans: proteomic and metabolomic studies [frontiersin.org]

Pentachlorobenzonitrile: A Technical Overview of Environmental Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction